5,5-Dimethyl-2-isopropylthiazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-6(2)7-9-5-8(3,4)10-7/h6-7,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHKBJZDQOQOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NCC(S1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577991 | |
| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134695-88-8 | |
| Record name | 5,5-Dimethyl-2-(1-methylethyl)thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134695-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-2-ISOPROPYLTHIAZOLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations of 5,5 Dimethyl 2 Isopropylthiazolidine
Established Synthetic Routes to the 5,5-Dimethyl-2-isopropylthiazolidine Core
The construction of the this compound ring system can be achieved through several established synthetic methodologies, including multi-step sequences from simple acyclic precursors and strategies aimed at controlling stereochemistry.
A common and versatile method for synthesizing 2-substituted thiazolidines involves a two-stage process: the formation of a Δ²-thiazoline (or dihydrothiazole) intermediate, followed by its reduction to the corresponding thiazolidine (B150603).
The initial step is the synthesis of the intermediate, 2-isopropyl-5,5-dimethyl-2,5-dihydrothiazole. pharmaffiliates.com This reaction is a variation of the Asinger synthesis, a multicomponent reaction that efficiently constructs thiazoline (B8809763) rings. In this specific pathway, the key precursors are:
Isobutyraldehyde (B47883): Provides the isopropyl group at the C-2 position and the C-2 carbon of the ring.
2-Amino-2-methyl-1-propanethiol: This aminothiol (B82208) would be the ideal precursor, providing the C-4, C-5, gem-dimethyl, sulfur, and nitrogen atoms in one molecule. However, a more fundamental synthesis involves the in-situ generation of a similar reactive species from simpler components.
Elemental Sulfur, Ammonia (B1221849), and Triethylamine: In a classic approach, an aldehyde (isobutyraldehyde), a source of sulfur (elemental sulfur), and a source of nitrogen (ammonia, often with a base like triethylamine) can react to form the thiazoline ring.
The reaction proceeds through the probable formation of an α-aminothiol from the reaction of isobutyraldehyde and ammonia with a sulfur source, which then cyclizes. The resulting Δ²-thiazoline is a stable intermediate that can be isolated. pharmaffiliates.com
The second stage is the reduction of the carbon-nitrogen double bond (C=N) within the thiazoline ring to a single bond, yielding the final this compound. This transformation is typically achieved using standard reducing agents.
| Reaction Stage | Key Reagents | Intermediate/Product | Bond Transformation |
| Thiazoline Formation | Isobutyraldehyde, Sulfur, Ammonia, Triethylamine | 2-Isopropyl-5,5-dimethyl-2,5-dihydrothiazole | Formation of heterocyclic C=N bond |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound | Reduction of C=N to C-N single bond |
While the parent compound this compound is achiral if the nitrogen atom is not considered a stable stereocenter, the introduction of substituents at the C-4 position or the use of chiral reagents can lead to the formation of chiral derivatives. Enantioselective synthesis is crucial for applications where specific stereoisomers are required. General strategies applicable to the synthesis of chiral thiazolidines include:
Use of Chiral Precursors: The most direct method involves starting with an enantiomerically pure precursor. For instance, the condensation of an aldehyde with a chiral β-aminothiol ensures that the stereochemistry is incorporated directly into the thiazolidine backbone. organic-chemistry.org Optically active amino acids like cysteine are common starting materials for synthesizing chiral 4-carboxy-substituted thiazolidines. organic-chemistry.org
Chiral Catalysis: Asymmetric catalysis provides an efficient route to enantiomerically enriched products from achiral starting materials. For example, multicomponent reactions to form thiazolidine derivatives have been successfully rendered enantioselective using chiral metal-ligand complexes. A notable example is the use of a chiral copper-pybox complex to catalyze the reaction between imines, terminal alkynes, and isothiocyanates, yielding enantiopure thiazolidine-2-imines. nih.gov Such catalytic systems could be adapted for the synthesis of related thiazolidine structures.
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials from nature. | Condensation of aldehydes with L-cysteine derivatives to form chiral thiazolidine-4-carboxylic acids. organic-chemistry.org |
| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of the reaction. | Copper-pybox catalyzed multicomponent reaction to produce enantiopure thiazolidine-2-imines. nih.gov |
| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated to direct the stereoselective formation of the ring, followed by its removal. | Thiazolidine-2-thiones have been used as chiral auxiliaries in asymmetric synthesis. plos.org |
Chemical Reactivity and Ring Transformations of this compound Derivatives
The reactivity of the thiazolidine ring is influenced by the substituents on the nitrogen and carbon atoms. The presence of the sulfur and nitrogen heteroatoms dictates the ring's susceptibility to various transformations.
Ring-opening reactions of thiazolidine derivatives are fundamental transformations that allow for the synthesis of various acyclic compounds. These reactions typically involve the cleavage of the C-S, C-N, or S-N bonds.
One common method for the ring opening of thiazolidines involves hydrolysis. Under acidic or basic conditions, the thiazolidine ring can be cleaved to yield the corresponding aminoethanethiol (B8698679) and a carbonyl compound. For this compound, this would theoretically yield 2-amino-2-methylpropane-1-thiol (B8796092) and isobutyraldehyde.
Another potential pathway for ring-opening is through reductive cleavage. Reagents such as Raney nickel can cause desulfurization and cleavage of the C-S bonds, leading to the formation of acyclic amino compounds.
Furthermore, N-acylation of the thiazolidine nitrogen can activate the ring towards nucleophilic attack, facilitating ring-opening. The electron-withdrawing nature of the acyl group can make the ring carbons more electrophilic.
Table 1: Theoretical Ring-Opening Reactions of this compound
| Reaction Type | Reagents and Conditions | Theoretical Products |
| Hydrolysis | Acid or Base | 2-Amino-2-methylpropane-1-thiol, Isobutyraldehyde |
| Reductive Cleavage | Raney Nickel | Acyclic amino compounds |
| N-Acylation followed by Nucleophilic Attack | Acylating agent, Nucleophile | Ring-opened N-acyl derivatives |
Note: This table is based on general reactivity patterns of thiazolidines and is not supported by specific experimental data for this compound.
Thiazolidine derivatives can potentially participate in cycloaddition reactions, particularly as precursors to 1,3-dipoles like azomethine ylides. These reactive intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles.
The generation of an azomethine ylide from a thiazolidine typically requires thermal or photochemical conditions, often involving the cleavage of a C-S or C-N bond. For this compound, derivatization at the nitrogen atom would likely be necessary to facilitate the formation of such a dipole. For instance, N-acylation or N-alkylation could promote the elimination of a leaving group to generate the ylide.
Once formed, the azomethine ylide can react with alkenes, alkynes, or other unsaturated systems to form five-membered nitrogen-containing heterocyclic rings. The stereochemistry of these reactions is often controlled by the frontier molecular orbitals of the dipole and the dipolarophile.
Diels-Alder reactions, a type of [4+2] cycloaddition, are less common for simple thiazolidines unless the ring is part of a larger conjugated system that can act as a diene. There is no readily available literature to suggest that this compound itself would directly participate as a diene or dienophile in a Diels-Alder reaction.
Table 2: Theoretical Cycloaddition Reactions Involving Derivatives of this compound
| Reaction Type | Intermediate | Dipolarophile/Dienophile | Product Type |
| [3+2] Cycloaddition | Azomethine Ylide | Alkenes, Alkynes | Pyrrolidine derivatives |
| [4+2] Cycloaddition | Not readily applicable | Not readily applicable | Not readily applicable |
Note: This table represents theoretical pathways based on the known reactivity of related heterocyclic systems and is not based on specific experimental evidence for this compound.
Structural Characterization and Spectroscopic Analysis of 5,5 Dimethyl 2 Isopropylthiazolidine and Its Derivatives
Advanced Spectroscopic Techniques for Definitive Structural Elucidation
The definitive structural elucidation of a molecule like 5,5-Dimethyl-2-isopropylthiazolidine, which features a thiazolidine (B150603) ring substituted with two methyl groups at the C5 position and an isopropyl group at the C2 position, would heavily rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete picture of the molecule's connectivity, stereochemistry, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Correlation Techniques)
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a full suite of NMR experiments would be essential.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. Key expected signals would include:
A doublet for the methyl protons of the isopropyl group.
A multiplet (likely a septet) for the methine proton of the isopropyl group.
Singlets for the two methyl groups at the C5 position, which would be diastereotopic if the nitrogen undergoes slow inversion or if there is a chiral center.
Signals for the methylene (B1212753) protons in the thiazolidine ring.
A signal for the N-H proton, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: This would reveal the number of chemically distinct carbon atoms. Expected signals would correspond to the methyl and methine carbons of the isopropyl group, the two methyl carbons at C5, the quaternary carbon at C5, the methylene carbon, and the methine carbon at C2 of the thiazolidine ring.
2D Correlation Techniques: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
A hypothetical data table for the NMR analysis of this compound is presented below to illustrate how such data would be organized.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isopropyl CH | Value (septet) | Value |
| Isopropyl CH₃ | Value (doublet) | Value |
| 5-CH₃ | Value (singlet) | Value |
| 5-CH₃' | Value (singlet) | Value |
| C2-H | Value (multiplet) | Value |
| C4-H₂ | Value (multiplet) | Value |
| N-H | Value (broad singlet) | - |
| C5 | - | Value |
Note: Actual chemical shift values would need to be determined experimentally or through high-level computational modeling.
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For this compound, key characteristic absorption bands would be expected for:
N-H stretching vibration.
C-H stretching vibrations of the alkyl groups.
C-N and C-S stretching vibrations of the thiazolidine ring.
CH₂, and CH₃ bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing C-S and C-C bond vibrations.
A representative table of expected vibrational frequencies is shown below.
Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3500 |
| C-H Stretch (aliphatic) | ~2850-2960 |
| C-N Stretch | ~1020-1250 |
| C-S Stretch | ~600-700 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns.
Accurate Mass Determination: By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined, confirming the elemental composition of C₈H₁₇NS.
Fragmentation Analysis: Upon ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways could include:
Loss of the isopropyl group.
Cleavage of the thiazolidine ring.
Loss of a methyl group from the C5 position.
A hypothetical table of major mass fragments is presented below.
Hypothetical HRMS Fragmentation Data for this compound
| m/z (calculated) | Fragment Ion |
| Value | [M]⁺ (Molecular Ion) |
| Value | [M - CH(CH₃)₂]⁺ |
| Value | [M - CH₃]⁺ |
| Value | Fragments from ring cleavage |
Note: The specific m/z values would depend on the ionization technique used and the fragmentation pathways.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on:
Bond lengths and angles: Providing definitive proof of the molecular connectivity.
Conformation of the thiazolidine ring: Determining whether the ring adopts an envelope, twisted, or other conformation.
Stereochemistry: Unambiguously establishing the relative and absolute stereochemistry if chiral centers are present.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through hydrogen bonds or van der Waals forces.
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD)) for Chiral this compound Derivatives
If a chiral derivative of this compound were synthesized, VCD spectroscopy would be a powerful technique for determining its absolute configuration in solution. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the molecule can be determined. This is particularly valuable when crystallization for X-ray analysis is not feasible.
Computational and Theoretical Investigations of 5,5 Dimethyl 2 Isopropylthiazolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods provide insights into electronic structure, molecular stability, and reactivity, which are crucial for applications in medicinal chemistry and materials science.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state—and its thermodynamic properties.
For a molecule like 5,5-Dimethyl-2-isopropylthiazolidine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its most stable structure. jmchemsci.com This process involves calculating key geometric parameters. While specific data for this compound is not published, studies on related thiazolidinone derivatives provide examples of the outputs from such calculations. These analyses yield precise values for bond lengths (e.g., C=O, C-S, C-N) and bond angles, which are then often compared with experimental data from techniques like X-ray crystallography to validate the computational model. jmchemsci.com
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. jmchemsci.com Computational studies on various thiazolidine (B150603) derivatives consistently involve the calculation of these parameters to understand their electronic behavior. jmchemsci.comjmchemsci.com
For instance, in a study of novel thiazolidinone derivatives, DFT calculations were used to determine the HOMO, LUMO, and energy gap values, which helped to characterize the molecules' reactivity and electron-donating or -accepting capabilities. jmchemsci.comjmchemsci.com An analysis of this compound would similarly map its electron density distribution, identifying electron-rich areas prone to electrophilic attack and electron-poor areas susceptible to nucleophilic attack.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -4.92 | -3.12 | 1.80 |
| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -4.23 | -3.06 | 1.17 |
Data adapted from a computational study on different thiazolidinone derivatives, illustrating typical values obtained from DFT calculations. jmchemsci.com Specific values for this compound would require a dedicated computational study.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Computational methods are essential for exploring the various possible conformations and their dynamic behavior.
The thiazolidine ring is not planar and can adopt several puckered conformations, such as envelope or half-chair forms. The substituents at positions 2, 5, and 5 influence which conformation is most stable. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy, stable conformers.
For this compound, the bulky gem-dimethyl group at the C5 position and the isopropyl group at C2 would create significant steric interactions that dictate the ring's preferred pucker and the orientation of the isopropyl group. Computational methods can map the energy landscape by rotating key bonds and calculating the energy of each resulting geometry, thereby identifying the global and local energy minima corresponding to the most stable and metastable conformers.
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and changes in molecular shape over time. An MD simulation of this compound would reveal the dynamics of the thiazolidine ring, such as the energy barriers and pathways for inversion between different puckered forms.
Furthermore, these simulations can model the rotation of the isopropyl side chain. Understanding the rotational barriers and preferred orientations of this group is important, as its spatial positioning can be critical for interaction with biological targets. MD simulations can track these movements over nanoseconds or longer, providing a detailed picture of the molecule's flexibility and conformational preferences in different environments, such as in a solvent or bound to a protein. nih.govnih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
A primary application of computational chemistry in drug discovery is predicting how a small molecule (a ligand) might bind to a biological target, such as a protein or enzyme. Thiazolidine derivatives are known to interact with various biological targets, making them a subject of interest for such studies. nih.govsciforum.netnih.govtandfonline.comtandfonline.comnih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. For this compound, this process would identify the most likely binding pose and the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.
Following docking, MD simulations can be used to assess the stability of the predicted complex over time. nih.govnih.govrsc.org By simulating the dynamic behavior of the ligand within the binding site, researchers can verify whether the initial docking pose is stable and identify any conformational changes in the protein or ligand upon binding. Studies on other thiazolidine-based compounds have successfully used this combined docking and MD approach to understand their mechanism of action and to guide the design of more potent derivatives. nih.govnih.gov For example, simulations have been used to explore how thiazolidine derivatives bind to targets like protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov
| Thiazolidine Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Compound 3j (A 2,4-thiazolidinedione (B21345) derivative) | PPAR-γ | -7.765 | Not Specified |
| Compound 3i (A 2,4-thiazolidinedione derivative) | PPAR-γ | -7.703 | Not Specified |
| Pioglitazone (Reference Drug) | PPAR-γ | -8.558 | Not Specified |
| Compound 4 (A thiazolidin-4-one derivative) | Adenylate kinase (1AKE) | Not Specified | Not Specified |
This table presents example docking results for various thiazolidine derivatives against their respective biological targets, as reported in the literature. tandfonline.comnih.gov The specific interactions and scores for this compound would depend on the target protein being investigated.
Prediction of Binding Modes and Interaction Energies with Biological Macromolecules
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial for understanding the structural basis of a compound's biological activity. For thiazolidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes and affinities with various therapeutic targets.
Research on thiazolidine-2,4-dione analogs as potential peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists utilized molecular docking to investigate binding interactions. The studies revealed that these compounds fit into the binding pocket of the receptor, with calculated binding free energies ranging from -5.021 to -8.558 kcal/mol. nih.gov For instance, certain derivatives formed key hydrogen bonds with amino acid residues like Tyr473, His449, and Ser289, which are critical for agonist activity. nih.gov Similarly, docking studies of different thiazolidine derivatives against cyclooxygenase (COX-1 and COX-2) enzymes and the PPARγ receptor showed significant binding affinities. nih.gov For example, compounds 4h and 4n exhibited higher binding energies (-8.32 kcal/mol and -8.29 kcal/mol, respectively) at the PPARγ active site compared to the standard ligand rosiglitazone (B1679542) (-8.26 kcal/mol). nih.gov
These computational predictions are vital for rational drug design, allowing for the modification of the thiazolidine scaffold to enhance binding affinity and selectivity for a specific biological target. tandfonline.com The interaction energy, typically expressed as a binding free energy, quantifies the stability of the ligand-protein complex; a more negative value indicates a more stable interaction. nih.gov
| Thiazolidine Analog Class | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-diones | PPAR-γ (PDB: 2PRG) | -7.0 to -7.8 | Tyr473, His449, Ser289 | nih.gov |
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | PPAR-γ | -8.32 | Not Specified | nih.gov |
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | COX-1 | -7.61 | Not Specified | nih.gov |
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | COX-2 | -8.08 | Not Specified | nih.gov |
| 5-Arylidene-thiazolidin-4-one | Adenylate Kinase (PDB: 1AKE) | Not Specified | Not Specified | tandfonline.com |
Analysis of Ligand-Induced Conformational Changes in Target Proteins
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein and ligand behave over time. MD simulations are crucial for analyzing the stability of the protein-ligand complex and observing any conformational changes in the target protein induced by the ligand. rsc.org These simulations can confirm the stability of binding modes predicted by docking. tandfonline.com
For thiazolidine-based inhibitors, MD simulations have been employed to supplement docking studies. nih.gov For example, a 200 ns simulation was used to confirm the stability of novel (R)-Carvone-thiazolidinone derivatives within the binding site of the PPAR-γ protein. tandfonline.com Such studies can reveal that the ligand remains stably bound within the active site, indicating a favorable interaction.
In some cases, the binding of a ligand can cause significant conformational changes in the target protein. A study on a 2,4-thiazolidinedione derivative (C30) and its effect on the tau hexapeptide (PHF6) oligomer, which is implicated in Alzheimer's disease, used MD simulations to show that the compound could disrupt the ordered structure of the peptide oligomer. nih.gov The simulation revealed that C30 caused a significant reduction in the β-sheet content of the PHF6 oligomer, transforming it into a more disordered random coil structure. nih.gov This demonstrates the power of MD simulations to elucidate the mechanism by which a small molecule can induce significant conformational changes in a biological macromolecule, leading to a therapeutic effect. nih.gov These dynamic studies provide a more complete understanding of the interaction, moving beyond a simple lock-and-key model to an induced-fit or conformational selection model. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidine Analogs
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. psu.edu For thiazolidine analogs, QSAR studies have been widely used to guide the design of new derivatives with enhanced potency for various biological targets. nih.govresearchgate.net
Development of Predictive Models Correlating Structure with Biological Activity
QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental biological activity. nih.gov For thiazolidine derivatives, numerous QSAR models have been built to predict activities such as antihyperglycemic, anticancer, and antitubercular effects. nih.govijper.org
Multiple Linear Regression (MLR) is a common statistical technique used to generate these models. ijprajournal.com For example, a 2D-QSAR study on a series of 5-benzylidene thiazolidine-2,4-dione analogs generated a statistically significant model for PIM-2 kinase inhibitory activity. ijprajournal.com Another study on 74 thiazolidine-2,4-dione derivatives (thioglitazones) developed a QSAR model for antihyperglycemic activity. nih.gov After removing outliers, a final predictive model was established using a set of 50 molecules. nih.gov These models are expressed as equations that can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijprajournal.com
The ultimate goal of these models is to provide medicinal chemists with insights into how structural modifications—such as adding or changing substituent groups at different positions on the thiazolidine ring—will affect the biological activity. ijper.org
Descriptor Selection and Statistical Validation of QSAR Models
The development of a robust and predictive QSAR model is critically dependent on two factors: the appropriate selection of molecular descriptors and rigorous statistical validation. ijper.org
Descriptor Selection: Descriptors quantify various aspects of a molecule's structure and properties. They can be categorized as thermodynamic (e.g., LogP), topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies), or steric. nih.govderpharmachemica.com In a QSAR study for antitubercular thiazolidine-4-one derivatives, descriptors such as MLFER_S (polarizability), GATSe2 (electronegativity), and Shal (shape index) were found to be positively correlated with activity. nih.gov For antihyperglycemic thiazolidin-2,4-diones, descriptors like the octanol:water partition coefficient (LogP), third-order molecular shape indices (Ka3), and the sum of charges on nitrogen and oxygen atoms (ABSQon) were identified as important. nih.gov The selection process often involves calculating a large number of descriptors and then using algorithms to choose a subset that best correlates with activity while avoiding intercorrelation. nih.govijper.org
Statistical Validation: Validation is essential to ensure that a QSAR model is not a result of chance correlation and has true predictive power. derpharmachemica.com Internal validation techniques like Leave-One-Out cross-validation (q²) are commonly used. nih.gov A high q² value indicates the model's robustness. External validation, where the model is used to predict the activity of a set of compounds (the test set) not used in model development, is considered the most stringent test of a model's predictive ability (pred_r²). ijper.orgnih.gov
Key statistical parameters used to evaluate QSAR models include:
r² (Coefficient of Determination): Measures the goodness of fit of the model. Values closer to 1.0 indicate a better fit.
q² (Cross-validated r²): Measures the internal predictive ability of the model.
pred_r² (External r²): Measures the ability of the model to predict the activity of an external test set. A value greater than 0.5 or 0.6 is generally considered good. ijper.org
| Biological Activity | Model Type | Key Descriptors | r² | q² | pred_r² | Reference |
|---|---|---|---|---|---|---|
| Antitubercular | 2D-QSAR (MLR) | MLFER_S, GATSe2, Shal, EstateVSA6, SpMAD_Dzs6 | 0.909 | Not Specified | Not Specified | nih.gov |
| Anticancer | 2D-QSAR (MLR) | Not Specified | 0.97 | 0.95 | 0.86 | ijper.org |
| Anticancer | 3D-QSAR (kNN-MFA) | Steric, Electrostatic, Hydrophobic | Not Specified | 0.85 | 0.94 | ijper.org |
| S1P1 Receptor Agonist | 3D-QSAR (CoMFA) | Steric, Electrostatic | 0.973 | 0.751 | Not Specified | mdpi.com |
| S1P1 Receptor Agonist | 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor | 0.923 | 0.739 | 0.730 | mdpi.com |
Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data (e.g., IR, VCD Spectra)
Theoretical spectroscopy involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the spectroscopic properties of molecules. biointerfaceresearch.com These calculated spectra can be compared with experimental data (e.g., Fourier-transform infrared (FT-IR) and Vibrational Circular Dichroism (VCD) spectra) to confirm the molecular structure, assign vibrational modes, and understand electronic properties. jmchemsci.com
For novel thiazolidinone derivatives, DFT calculations at the B3LYP level of theory have been used to optimize the molecular geometry and calculate vibrational frequencies. biointerfaceresearch.comresearchgate.net The calculated geometrical parameters, such as bond lengths and angles, can be compared with experimental data if available. biointerfaceresearch.com The computed vibrational frequencies are often scaled by a factor to better match the experimental FT-IR spectra, aiding in the definitive assignment of absorption bands to specific molecular vibrations, such as C=O stretches, N-H bends, or aromatic C-H stretches. biointerfaceresearch.comresearchgate.net
Furthermore, DFT calculations provide insights into the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jmchemsci.com These computational studies are a powerful complement to experimental spectroscopic techniques, providing a deeper understanding of the molecule's fundamental properties. jmchemsci.com
Applications of 5,5 Dimethyl 2 Isopropylthiazolidine in Advanced Chemical Synthesis and Chemical Biology
Role as Key Intermediates in the Synthesis of High-Value Organic Compounds
Thiazolidine (B150603) scaffolds are present in a variety of biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. nih.gove3s-conferences.org Their utility often stems from their ability to be chemically modified at various positions, allowing for the construction of more complex molecular architectures.
The synthesis of biologically relevant amines is a significant focus of medicinal chemistry. While thiazolidines can, in principle, serve as precursors to aminothiols like cysteamine (B1669678) and its derivatives, the direct use of 5,5-Dimethyl-2-isopropylthiazolidine as a precursor for the synthesis of dimethyl cysteamine hydrochloride is not explicitly detailed in the available research. The synthesis of cysteamine hydrochloride has been described through methods such as the high-pressure acidolysis of 2-mercaptothiazoline. nih.gov
Application as Molecular Probes for Investigating Biological Systems
Molecular probes are essential for elucidating biological processes, allowing for the visualization and functional analysis of specific biomolecules or cellular events. Although thiazolidine-containing molecules have been investigated for various biological activities, there is a lack of specific information in the reviewed literature detailing the application of this compound as a molecular probe for investigating biological systems. nih.govacs.org The design of effective molecular probes typically requires specific functionalities that allow for interaction with a biological target and a signaling component for detection, which have not been documented for this particular compound.
Future Research Directions and Translational Perspectives for 5,5 Dimethyl 2 Isopropylthiazolidine
Development of Novel and Sustainable Synthetic Methodologies
Future research into the synthesis of 5,5-dimethyl-2-isopropylthiazolidine and its analogs will likely prioritize the adoption of green and sustainable chemistry principles. ijpsjournal.comresearchgate.net Conventional synthesis methods for thiazolidine (B150603) derivatives can be environmentally taxing due to the use of hazardous solvents and catalysts. frontiersin.org Therefore, a significant research avenue lies in the development of eco-friendly synthetic routes.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and operational simplicity, aligning with the principles of green chemistry. ijpsjournal.comsysrevpharm.org
Use of Green Catalysts and Solvents: Research into solid-supported catalysts, such as silica-supported iodine and potassium carbonate, can lead to easier purification, catalyst recycling, and reduced waste. pharmascholars.com The use of deep eutectic solvents (DES) as both reaction media and catalysts presents another promising, environmentally benign alternative to conventional organic solvents. frontiersin.orgresearchgate.net
Solvent-Free Reactions: The development of solvent-free condensation reactions, for instance, using ammonium (B1175870) persulfate as a catalyst, would significantly enhance the atom economy and reduce the environmental footprint of the synthesis process. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the thiazolidine scaffold and introduce desired substituents simultaneously would improve efficiency and reduce the number of synthetic steps and purification procedures. nih.gov
These sustainable approaches will not only make the synthesis of this compound more economical and environmentally friendly but also facilitate the rapid generation of a library of derivatives for further biological evaluation.
Advanced Mechanistic Studies Using Systems Biology and Multi-Omics Approaches
A deeper understanding of the biological mechanisms of action of this compound is crucial for its translational potential. Future research should move beyond traditional pharmacological assays and embrace a systems-level perspective through the integration of multi-omics data. nih.govnih.govresearchgate.net This approach can provide a holistic view of the compound's effects on cellular networks.
Future mechanistic studies could involve:
Transcriptomics: Analyzing changes in gene expression in response to the compound can help identify the signaling pathways and cellular processes it modulates.
Proteomics and Phosphoproteomics: These techniques can reveal the protein targets of this compound and its impact on post-translational modifications, offering insights into its mode of action. nih.govmdpi.com
Metabolomics: Studying the alterations in the cellular metabolome following treatment can uncover the compound's effects on metabolic pathways. mdpi.com
Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from transcriptomics, proteomics, and metabolomics. nih.gov This integrated analysis can build comprehensive models of the compound's biological effects, identify potential biomarkers for its activity, and elucidate complex mechanisms of action that are not apparent from single-omics studies.
Such advanced mechanistic studies will be instrumental in identifying specific cellular targets and pathways affected by this compound, which is essential for its development as a potential therapeutic agent.
Rational Design and Optimization of Next-Generation Thiazolidine Scaffolds for Specific Molecular Targets
The this compound core structure serves as a promising scaffold for the rational design of new, highly specific bioactive molecules. nih.govresearchgate.net Future research in this area will focus on the targeted modification of this scaffold to enhance its affinity and selectivity for specific biological targets, thereby improving its therapeutic potential and minimizing off-target effects.
Key strategies for the rational design and optimization include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5,5-dimethyl and 2-isopropyl groups, as well as other positions on the thiazolidine ring, will be crucial to establish clear SARs. nih.govresearchgate.netnih.gov This will provide a roadmap for designing derivatives with improved potency and selectivity.
Computational Modeling and Molecular Docking: In silico techniques, such as molecular docking, can predict the binding affinity of designed derivatives to their target proteins. nih.govnih.gov This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources.
Pharmacophore-Based Design: By identifying the key structural features required for biological activity, new derivatives can be designed that incorporate these features while optimizing pharmacokinetic properties.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then linking them together to create a potent lead compound based on the this compound scaffold.
The following table illustrates potential modifications to the this compound scaffold and the rationale behind them for targeted drug design.
| Modification Site | Potential Modifications | Rationale for Design | Potential Targets |
| 2-isopropyl group | Replacement with other alkyl, aryl, or heterocyclic groups | To explore steric and electronic effects on binding affinity and selectivity. | Enzymes, receptors |
| 5,5-dimethyl groups | Replacement with other alkyl groups or incorporation into a spirocyclic system | To modulate the conformational rigidity of the scaffold and influence interactions with the target. | Protein-protein interaction interfaces |
| N-atom of the thiazolidine ring | Introduction of various substituents | To alter solubility, cell permeability, and metabolic stability, and to introduce new interaction points with the target. | Kinases, proteases |
| 4-position of the thiazolidine ring | Introduction of a carbonyl group to form a thiazolidin-4-one | To create derivatives with known biological activities, such as antimicrobial or anticancer effects. sysrevpharm.org | Various enzymes and receptors |
By employing these rational design strategies, it will be possible to develop next-generation thiazolidine scaffolds with tailored biological activities and improved drug-like properties.
Development of Cutting-Edge Analytical Techniques for In Situ Characterization of Thiazolidine Interactions
To fully understand the biological activity of this compound and its derivatives, it is essential to characterize their interactions with biological targets in a cellular context. Future research should focus on the development and application of advanced analytical techniques that allow for the in situ characterization of these interactions.
Promising analytical avenues include:
Advanced Spectroscopic and Chromatographic Methods: The development of highly sensitive and specific analytical methods, such as advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, will be crucial for the detailed characterization of the compound and its metabolites. nih.govresearchgate.net
In Situ Bioconjugation Chemistry: The inherent reactivity of the thiazolidine ring formation, which can occur under physiological conditions without a catalyst, can be harnessed to study its interactions with cellular components. rsc.org This "click-type" chemistry could be used to develop probes for identifying the binding partners of this compound within living cells.
Cellular Thermal Shift Assays (CETSA): This technique can be used to monitor the binding of the compound to its protein targets in intact cells and tissue samples, providing direct evidence of target engagement.
Affinity-Based Proteomics: The use of tagged versions of this compound as baits in pull-down assays coupled with mass spectrometry can identify its direct binding partners in the proteome.
These cutting-edge analytical techniques will provide invaluable insights into the molecular interactions of this compound in a biologically relevant context, which is a prerequisite for its successful translation into therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
